molecular formula C20H18O5 B4227173 3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate

3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate

Cat. No. B4227173
M. Wt: 338.4 g/mol
InChI Key: GTKSIGXKQCVQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate is a chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It may also interact with other cellular targets, leading to its observed biological activities.
Biochemical and Physiological Effects:
3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria. It has also been shown to possess anti-inflammatory and antioxidant activities. In vivo studies have suggested that it may have neuroprotective effects and could potentially be used for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate in lab experiments include its relatively simple synthesis method, its potential as a drug candidate, and its diverse range of biological activities. However, its limitations include its low solubility in water, which may limit its use in certain experimental settings, and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate. These include further investigations into its mechanism of action, its potential as a drug candidate for the treatment of various diseases, and its use in combination with other drugs or therapies. Additionally, studies on its toxicity and potential side effects are needed to fully evaluate its safety for use in humans.

Scientific Research Applications

3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, it has been investigated for its antitumor, antimicrobial, and anti-inflammatory activities. In biochemistry, it has been studied for its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. In pharmacology, it has been evaluated for its potential as a drug candidate for the treatment of various diseases.

properties

IUPAC Name

(3,4-dimethyl-2-oxochromen-7-yl) 2-ethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-4-23-17-8-6-5-7-16(17)20(22)24-14-9-10-15-12(2)13(3)19(21)25-18(15)11-14/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKSIGXKQCVQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=C(C(=O)O3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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